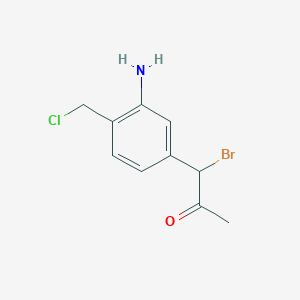

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one

Description

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a bromopropanone backbone, a chloromethyl substituent at the para position, and an amino group at the meta position of the phenyl ring.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-4-(chloromethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-2-3-8(5-12)9(13)4-7/h2-4,10H,5,13H2,1H3 |

InChI Key |

HHYLBUUFBRCVNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CCl)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-amino-4-(chloromethyl)benzene, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromopropanone moiety can be reduced to form alcohol derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one has applications across different fields, especially in scientific research, owing to its unique arrangement of functional groups. It is an organic compound with an amino group, a chloromethyl substituent, and a bromopropanone moiety.

Scientific Research Applications

- Organic Synthesis 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one serves as an intermediate in synthesizing more complex organic molecules. It can participate in reactions that involve acidic or basic environments and utilize solvents such as ethanol or dichloromethane to influence reaction rates and selectivity.

- Biological Activity It can interact with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity by binding to active sites or altering enzyme conformations. These interactions can influence metabolic pathways and signal transduction processes within cells. The amino group can form hydrogen bonds with proteins, while the bromopropanone moiety may participate in nucleophilic attacks that lead to covalent bond formation.

- Medicinal Chemistry The compound's specific arrangement of functional groups influences its reactivity profile and biological activity compared to similar compounds, making it a candidate for medicinal chemistry research.

Synthesis

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps, with optimized reaction conditions and catalysts often employed to enhance yield and purity during industrial production.

Structural Similarities

Several compounds share structural similarities with 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one | Similar structure but with a different bromine position | Variations in biological activity based on bromine positioning |

| 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one | Used as an intermediate in the synthesis |

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of substituents distinguishes it from related structures:

Key Observations :

- The amino group in the target compound may enhance solubility in polar solvents or acidic media compared to non-amino analogs like 1f or the urea derivatives .

- The bromopropanone moiety introduces electrophilic reactivity, akin to the α-brominated enone in ’s compound, which undergoes elimination or nucleophilic attack .

Physical and Spectroscopic Properties

While the target compound’s specific data are unavailable, comparisons with analogs provide benchmarks:

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a chloromethyl group, and a bromopropanone moiety. These functional groups suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is , with a molecular weight of approximately 276.56 g/mol. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformations, thereby influencing critical metabolic pathways and signal transduction processes within cells.

- Protein Interactions : The amino group can form hydrogen bonds with proteins, while the bromopropanone moiety may participate in nucleophilic attacks leading to covalent bond formation. Such interactions are essential for understanding its mechanism of action.

- Halogen Bonding : The halogen atoms can engage in halogen bonding interactions, potentially modulating the activity of various biological targets.

Biological Activity

Research indicates that 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one exhibits significant biological activity, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. This activity may be linked to its ability to penetrate cell membranes due to its lipophilicity .

- Anticancer Activity : The compound has shown promise in anticancer studies, with indications of cytotoxic effects on cancer cell lines. Its structural components may facilitate interactions with nucleic acids and proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential applications of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one:

Synthesis Methods

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions:

- Chloromethylation : Starting from an appropriate precursor, chloromethylation introduces the chloromethyl group.

- Bromination : Subsequent bromination yields the final product.

- Optimization : Reaction conditions are optimized for yield and purity, often employing specific catalysts and solvents to enhance efficiency during industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.